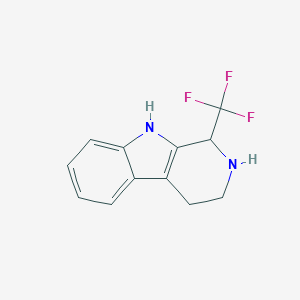

1-Trifluoromethyl-2,3,4,9-tetrahydro-1H-b-carboline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound that belongs to the class of beta-carbolines, which are known for their diverse biological activities. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the introduction of the trifluoromethyl group into the beta-carboline scaffold. One common method is the reaction of beta-carboline derivatives with trifluoromethylating agents under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and environmental friendliness. The use of readily available organic precursors and efficient fluorine sources like cesium fluoride can streamline the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s stability and lipophilicity make it useful in studying biological systems and drug interactions.

Industry: The compound is used in the production of agrochemicals and materials with enhanced properties

Mecanismo De Acción

The mechanism of action of 1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to receptors and enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

- Trifluoromethane (H–CF3)

- 1,1,1-Trifluoroethane (H3C–CF3)

- Hexafluoroacetone (F3C–CO–CF3)

Comparison: 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline is unique due to its beta-carboline scaffold combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and lipophilicity, which are not present in simpler trifluoromethylated compounds .

Actividad Biológica

1-Trifluoromethyl-2,3,4,9-tetrahydro-1H-b-carboline (CAS No. 112037-78-2) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H11F3N2

- Molar Mass : 240.22 g/mol

- Density : 1.351 g/cm³ (predicted)

- Melting Point : 147-149°C

- Boiling Point : 350±37°C (predicted)

- pKa : 16.63 (predicted)

The biological activity of this compound is attributed to its interaction with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to specific enzymes and receptors, which may modulate their activities. This interaction is crucial for its potential therapeutic applications in various diseases.

Antiparasitic Activity

Research has shown that certain beta-carboline derivatives exhibit significant antiparasitic properties. For instance, studies on related compounds have demonstrated effective trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The derivative exhibited an IC₅₀ of 14.9 µM against the epimastigote form and EC₅₀ values of 45 µM and 33 µM against trypomastigote and amastigote forms respectively . This suggests that this compound could also possess similar properties due to its structural similarities.

Cytotoxicity

The cytotoxicity profile of the compound indicates low toxicity towards mammalian cells while maintaining effectiveness against parasitic cells. A selective index was reported to be 31 times higher for the parasite compared to mammalian cells, suggesting a favorable therapeutic window .

Study on Biological Interactions

A study investigated the biological interactions of various beta-carboline derivatives, including those with trifluoromethyl substitutions. The findings indicated that these compounds could serve as potential leads for drug development targeting specific molecular pathways involved in parasitic infections.

Therapeutic Applications

The unique structure of this compound makes it a candidate for developing novel pharmacological agents. Its potential applications include:

- Antiparasitic drugs : Targeting protozoan infections.

- Neuroprotective agents : Due to its ability to cross the blood-brain barrier.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molar Mass | Biological Activity |

|---|---|---|---|

| This compound | C12H11F3N2 | 240.22 g/mol | Antiparasitic activity |

| Beta-Carboline Derivative | C11H10N2O | Varies | Antioxidant properties |

| Tetrahydroharmane | C11H12N2 | Varies | Neuroprotective effects |

Propiedades

IUPAC Name |

1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJHHRXTCMKWEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372345 |

Source

|

| Record name | 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112037-78-2 |

Source

|

| Record name | 1-(Trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.